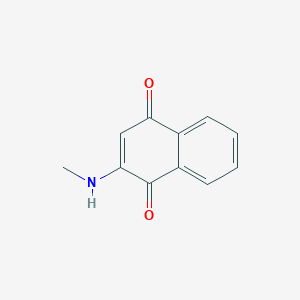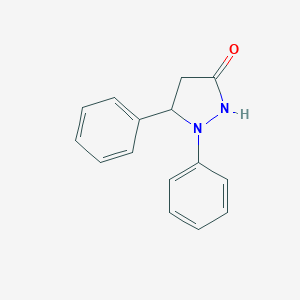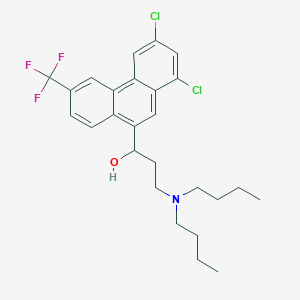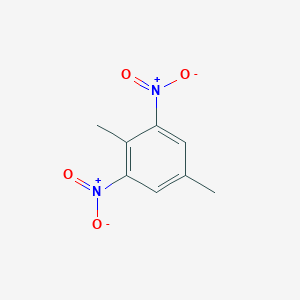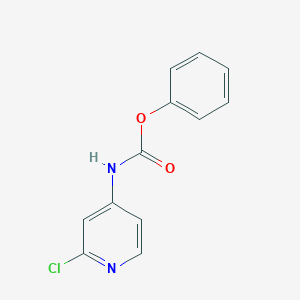
Phenyl (2-chloropyridin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (2-chloropyridin-4-yl)carbamate, also known as CPT-11, is a chemical compound that has gained significant attention in the field of cancer research due to its potent anti-tumor effects. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
Phenyl (2-chloropyridin-4-yl)carbamate exerts its anti-tumor effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication. By inhibiting this enzyme, Phenyl (2-chloropyridin-4-yl)carbamate prevents the replication of cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
Phenyl (2-chloropyridin-4-yl)carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, Phenyl (2-chloropyridin-4-yl)carbamate has been shown to modulate the immune system, leading to enhanced anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Phenyl (2-chloropyridin-4-yl)carbamate in lab experiments is its potent anti-tumor effects, which make it a valuable tool for studying cancer biology. However, one limitation of Phenyl (2-chloropyridin-4-yl)carbamate is its potential toxicity, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on Phenyl (2-chloropyridin-4-yl)carbamate. One area of focus is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can predict patient response to Phenyl (2-chloropyridin-4-yl)carbamate, which could help to personalize treatment strategies. Finally, there is ongoing research into the use of Phenyl (2-chloropyridin-4-yl)carbamate in combination with other drugs or therapies, which could lead to improved treatment outcomes for cancer patients.
Aplicaciones Científicas De Investigación
Phenyl (2-chloropyridin-4-yl)carbamate has been extensively studied for its anti-tumor effects, particularly in the treatment of colorectal cancer. It has also shown promise in the treatment of other types of cancer, such as lung, breast, and ovarian cancer. In addition to its anti-tumor effects, Phenyl (2-chloropyridin-4-yl)carbamate has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
76947-86-9 |
|---|---|
Nombre del producto |
Phenyl (2-chloropyridin-4-yl)carbamate |
Fórmula molecular |
C12H9ClN2O2 |
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
phenyl N-(2-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-8-9(6-7-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,14,15,16) |
Clave InChI |
RNXPUILJELVPAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

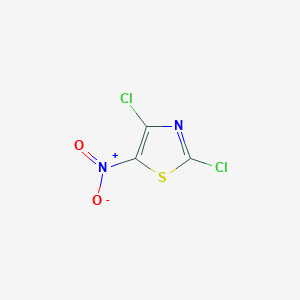
![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)
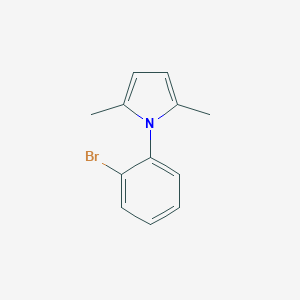
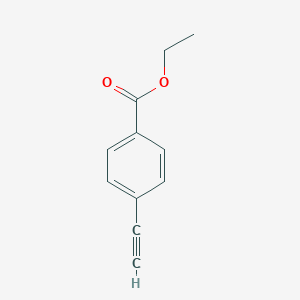
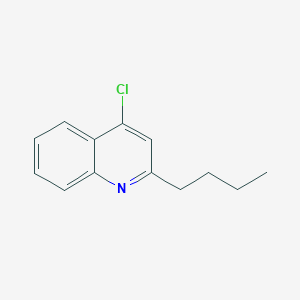
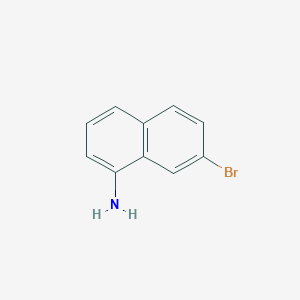
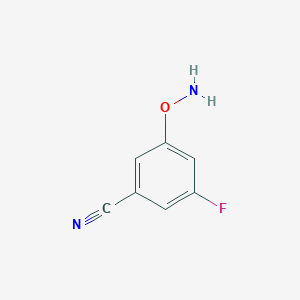
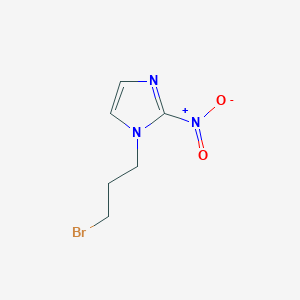
![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
